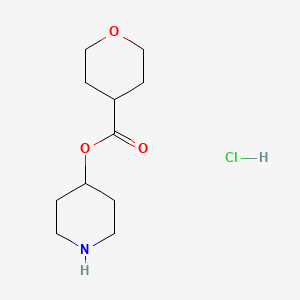
(3-Chloro-2-isopropoxybenzy-l)-methylamine
Übersicht
Beschreibung
(3-Chloro-2-isopropoxybenzy-l)-methylamine (CIPM) is a chemical compound with a wide range of applications in scientific research. It is an organic compound with a molecular weight of 151.56 g/mol, a melting point of -6.3°C and a boiling point of 91.6°C. CIPM has been used in a variety of scientific research applications, including organic synthesis, reaction mechanisms, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-isopropoxybenzy-l)-methylamine has been used in a variety of scientific research applications, including organic synthesis, reaction mechanisms, and biochemical and physiological effects. (3-Chloro-2-isopropoxybenzy-l)-methylamine has been used as a reagent in organic synthesis, as a catalyst in reaction mechanisms, and as a probe in biochemical and physiological studies. (3-Chloro-2-isopropoxybenzy-l)-methylamine has also been used to study the structure and function of proteins and enzymes.
Wirkmechanismus
(3-Chloro-2-isopropoxybenzy-l)-methylamine is an organic compound that acts as a catalyst in chemical reactions. It can act as a nucleophile, which is a species that can donate electrons. (3-Chloro-2-isopropoxybenzy-l)-methylamine can also act as a base, which is a species that can accept electrons. (3-Chloro-2-isopropoxybenzy-l)-methylamine can also act as an electrophile, which is a species that can accept electrons. These properties allow (3-Chloro-2-isopropoxybenzy-l)-methylamine to act as a catalyst in a variety of chemical reactions.
Biochemical and Physiological Effects
(3-Chloro-2-isopropoxybenzy-l)-methylamine has been used in a variety of biochemical and physiological studies. (3-Chloro-2-isopropoxybenzy-l)-methylamine has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (3-Chloro-2-isopropoxybenzy-l)-methylamine has also been found to be an effective inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. (3-Chloro-2-isopropoxybenzy-l)-methylamine has been found to be an effective inhibitor of the enzyme phospholipase A2, which is involved in the biosynthesis of phospholipids. (3-Chloro-2-isopropoxybenzy-l)-methylamine has also been found to be an effective inhibitor of the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Chloro-2-isopropoxybenzy-l)-methylamine has a number of advantages for use in lab experiments. It is a relatively stable compound and can be stored at room temperature. It is also a relatively inexpensive compound and is readily available from chemical suppliers. (3-Chloro-2-isopropoxybenzy-l)-methylamine is also relatively non-toxic and has a low vapor pressure. However, (3-Chloro-2-isopropoxybenzy-l)-methylamine is also a relatively volatile compound and can be difficult to handle in the lab.
Zukünftige Richtungen
(3-Chloro-2-isopropoxybenzy-l)-methylamine has a wide range of potential applications in scientific research. (3-Chloro-2-isopropoxybenzy-l)-methylamine can be used to study the structure and function of proteins and enzymes, as well as biochemical and physiological processes. (3-Chloro-2-isopropoxybenzy-l)-methylamine can also be used to study the mechanism of action of drugs and other compounds. Additionally, (3-Chloro-2-isopropoxybenzy-l)-methylamine can be used to develop new synthetic methods and catalysts for organic synthesis. Finally, (3-Chloro-2-isopropoxybenzy-l)-methylamine can be used to study the effects of environmental pollutants on biological systems.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-propan-2-yloxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)14-11-9(7-13-3)5-4-6-10(11)12/h4-6,8,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOADAVWYNGFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



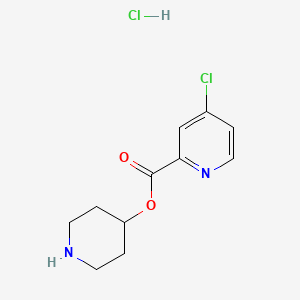

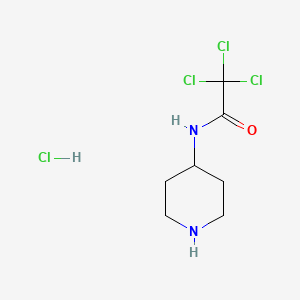
![4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397333.png)
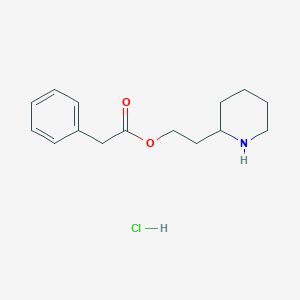
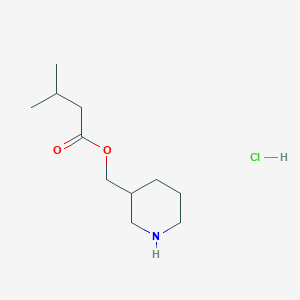

![3-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397338.png)


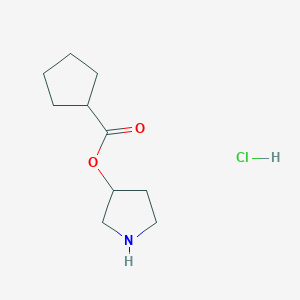
![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)
